Desylamine

Description

Historical Development of Desylamine Synthesis

The synthesis of this compound has evolved over time, with early methods facing certain challenges. Pioneering chemists developed initial pathways for its preparation, which were later modified and improved upon.

Early Synthetic Pathways and Associated Challenges

Early methods for synthesizing this compound often involved multi-step processes that could be challenging to execute efficiently. One historical preparation of this compound hydrochloride was reported by Gabriel and Neumann in 1890, starting from desylphthalamic acid rsc.org. The isolation of the salt using this method was noted to be somewhat difficult rsc.org. Another approach involved the reduction of benzilmonoxime using stannous chloride, a method that Braun attempted, though without initial success in isolating the free base due to its instability rsc.org.

Challenges in these early pathways included difficulties in isolating the desired product and the instability of the free this compound base rsc.org. These issues necessitated further research and refinement of synthetic techniques.

Pioneering Contributions and Key Discoveries in its Preparation

Significant contributions to the synthesis of this compound were made by chemists like Gabriel and Neumann, who successfully prepared this compound hydrochloride from desylphthalamic acid rsc.org. Pschorr and Brüggemann were later successful in obtaining the pure free base by modifying Braun's method involving the reduction of benzilmonoxime rsc.org.

Gabriel's broader research on amino-ketones also demonstrated that these compounds could be prepared using the Friedel-Crafts method applied to phthalyl derivatives of amino acids rsc.org. This general approach was utilized to convert phenylaminoacetic acid into this compound hydrochloride rsc.org. McKenzie and Barrow also described experiments on the preparation of desylphthalimide, an intermediate in some this compound syntheses, by heating phenylaminoacetic acid with phthalic anhydride (B1165640) rsc.org. Desylphthalimide could also be formed by the action of benzene (B151609) and aluminium chloride on the acid chloride of α-phthalyliminophenylacetic acid, or by the interaction of desyl chloride and potassium phthalimide (B116566) rsc.org.

Another method for preparing this compound involves the hydrolysis of 2,3-diphenyl-2-ethoxyethylenimine, an unstable compound produced from the reaction of the p-toluenesulfonate of desoxybenzoinoxime with potassium ethoxide researchgate.net. This reaction, related to the Neber rearrangement, provided a new route to this compound upon acid hydrolysis researchgate.net.

More recent procedures for preparing alpha-amino ketones, including this compound, have been adapted from methods developed by researchers such as Baumgarten and Bower, and Baumgarten and Petersen orgsyn.org. These methods often serve as models for the synthesis of a variety of alpha-amino ketones orgsyn.org.

Evolution of Academic Research Perspectives on this compound and its Analogues

Academic research on this compound and its analogues has evolved from focusing on basic synthesis and characterization to exploring their chemical reactivity and potential applications. Early work was primarily concerned with establishing reliable synthetic routes and understanding the fundamental properties of these alpha-amino ketones rsc.org.

Over time, research expanded to investigate the reactions of this compound derivatives, such as the migration of groups in derivatives of benzoin (B196080) and this compound researchgate.net. The study of related compounds, such as aziridines and 2H-azirines, which can be synthesized from or transformed into compounds like this compound, also reflects the broader academic interest in the reactivity of nitrogen-containing organic molecules researchgate.netacs.org.

While the provided information focuses heavily on historical synthesis, the continued mention of this compound in the context of various organic reactions and synthetic methodologies, including discussions on rearrangements and the synthesis of related nitrogen heterocycles, indicates a sustained academic interest in its chemical behavior and utility as a building block or subject of mechanistic study researchgate.netresearchgate.netacs.org. The development of more efficient and general synthetic procedures for alpha-amino ketones, exemplified by procedures adapted for this compound, highlights the ongoing effort to improve access to this class of compounds for further research orgsyn.org.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

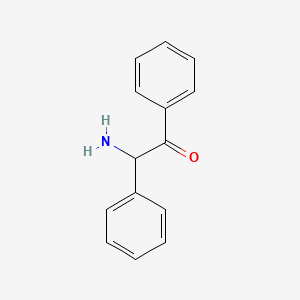

2-amino-1,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPGGRAYFGWREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274527 | |

| Record name | Desylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3723-23-7 | |

| Record name | Desylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Desylamine and Its Precursors

Classical Preparative Routes

Early investigations into the synthesis of desylamine established foundational methods that are still relevant in understanding its chemical behavior and preparation.

Phthalimide (B116566) chemistry, notably the Gabriel synthesis and related methodologies, has been employed in the preparation of primary amines. The application of these principles to the synthesis of this compound involves specific phthalyl derivatives.

An early method for preparing this compound hydrochloride involved the use of desylphthalamic acid. Gabriel and Neumann reported the preparation of this compound hydrochloride from desylphthalamic acid. rsc.orgarchive.org However, the isolation of the this compound salt using this method was noted to be challenging. rsc.org Hydrolysis of dl-desylphthalamic acid with concentrated hydrochloric acid has been shown to yield impure this compound hydrochloride. archive.orgarchive.org

Classical research demonstrated that amino-ketones could be synthesized through the application of the Friedel-Crafts reaction to phthalyl derivatives of amino-acids. rsc.org This approach was utilized in the preparation of desylphthalimide, a precursor to this compound. One route involved converting phenylaminoacetic acid (N-phenylglycine) into its phthalyl derivative. rsc.org This derivative, α-phthalyliminophenylacetic acid, was then converted to its acid chloride using thionyl chloride. rsc.org Subsequent reaction of this acid chloride with benzene (B151609) in the presence of aluminium chloride (a Friedel-Crafts reaction) yielded desylphthalimide. rsc.org

Desylphthalimide could also be prepared by the interaction of desyl chloride and potassium phthalimide. rsc.org An experimental procedure involved heating 15.5 grams of desyl chloride with 11.5 grams of potassium phthalimide on a water-bath for two hours. rsc.org This reaction produced a pasty product, which upon boiling with glacial acetic acid and subsequent workup, yielded 5.5 grams of desylphthalimide with a melting point of 155-156°C. rsc.org

Table 1: Synthesis of Desylphthalimide from Desyl Chloride and Potassium Phthalimide

| Reactant | Amount (g) |

| Desyl Chloride | 15.5 |

| Potassium Phthalimide | 11.5 |

| Product | |

| Desylphthalimide | 5.5 |

Conditions: Heated on a water-bath for two hours, followed by workup with glacial acetic acid. rsc.org

Reduction reactions provide an alternative strategy for synthesizing this compound, particularly through the transformation of oxygen-containing functional groups to amines.

The reduction of benzilmonoxime (diphenyl ethanedione monoxime) is a notable method for the production of this compound. Pschorr and Brüggemann successfully obtained pure this compound from its hydrochloride salt, which they prepared by modifying a method developed by Braun involving the reduction of benzilmonoxime. rsc.org Benzilmonoxime itself is commonly synthesized from benzil (B1666583) and hydroxylamine (B1172632) hydrochloride.

The reduction of benzilmonoxime to this compound has been effectively carried out using specific reducing agents. Stannous chloride (SnCl₂) has been documented as a reducing agent for this transformation. rsc.org Pschorr and Brüggemann's modified method, which utilized stannous chloride, was found to be a convenient route for preparing this compound hydrochloride on a larger scale. rsc.org In one preparation, 75 grams of this compound hydrochloride were obtained from 105 grams of benzilmonoxime using this method. rsc.org The resulting this compound hydrochloride was reported to melt and decompose at approximately 233-234°C. rsc.org

Table 2: Synthesis of this compound Hydrochloride from Benzilmonoxime

| Reactant | Amount (g) | Reducing Agent | Product | Amount (g) | Melting/Decomposition Point (°C) |

| Benzilmonoxime | 105 | Stannous Chloride | This compound Hydrochloride | 75 | 233-234 |

Conditions: Modified Braun's method. rsc.org

While other reduction methods for oximes exist, the stannous chloride reduction of benzilmonoxime is a historically significant and documented route specifically applied to the synthesis of this compound. rsc.org

Modern and Mechanistically Driven Syntheses

This compound Formation via the Neber Rearrangement

The Neber rearrangement is a significant method for the synthesis of α-amino ketones from ketoximes. This rearrangement involves the conversion of a ketoxime, typically after O-sulfonation (e.g., tosylation), into an α-amino ketone under basic conditions. The mechanism generally involves the formation of an azirine intermediate, which is subsequently hydrolyzed to the α-amino ketone. wikipedia.orgyoutube.comwikidoc.org this compound hydrochloride has been synthesized through the Neber rearrangement of N,N-dichloro-1,2-diphenylethylamine. oup.comoup.com

N,N-Dichlorodiphenylethylamine as a Key Precursor

A key precursor in the synthesis of this compound via the Neber rearrangement is N,N-dichlorodiphenylethylamine. The rearrangement of this dichloroamine under basic conditions leads to the formation of this compound. oup.comoup.com

Base-Promoted Rearrangement Strategies

The Neber rearrangement is typically promoted by a base. In the case of N,N-dichlorodiphenylethylamine, treatment with a base such as sodium methoxide (B1231860) in methanol (B129727) has been shown to induce the rearrangement, yielding this compound hydrochloride after subsequent treatment with hydrochloric acid. oup.comoup.comorgsyn.org Studies using ¹⁴C labeling have indicated that in the base-promoted rearrangement of N,N-dichloro-1,2-diphenylethylamine-1-¹⁴C, the ¹⁴C activity is predominantly found in the carbonyl carbon of this compound hydrochloride. This finding supports a mechanism involving the formation of an azirine ring intermediate, consistent with the general mechanism of the Neber rearrangement. oup.comoup.com

General Methodologies for α-Amino Ketones Applicable to this compound Synthesis

Beyond the specific Neber rearrangement, several general methodologies exist for the synthesis of α-amino ketones that could be applicable to the synthesis of this compound or its derivatives. These methods often involve the functionalization of ketones or their precursors.

One approach involves the direct α-C-H amination of ketones using catalysts and co-oxidants. For instance, a transition-metal-free method utilizing ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant has been reported for the α-amination of various ketones with amines. organic-chemistry.orgrsc.org Another strategy involves the use of N-bromosuccinimide (NBS) in a one-pot synthesis from benzylic secondary alcohols and amines, proceeding through oxidation, α-bromination, and nucleophilic substitution. organic-chemistry.orgrsc.org Metal-catalyzed oxidative coupling of ketones with sulfonamides also provides access to α-amino ketones. organic-chemistry.org Furthermore, methods involving the reaction of activated esters or Weinreb amides derived from α-amino acids with organometallic reagents have been developed for the synthesis of N-protected α-amino ketones. acs.org Recent advances include photocatalytic decarboxylative coupling reactions and strategies involving the reaction of umpoled enolates with amines. organic-chemistry.orgacs.orgrsc.org

Asymmetric Synthetic Approaches for this compound Analogues

Asymmetric synthesis of chiral α-amino ketones, including analogues of this compound, is an active area of research, driven by the importance of stereochemistry in biological activity. While specific asymmetric syntheses of this compound itself were not prominently found in the search results, general strategies for asymmetric α-amino ketone synthesis can be applied to create chiral this compound analogues.

Methods for asymmetric α-amino ketone synthesis often involve the use of chiral catalysts or auxiliaries. Examples include enantioselective acylation of α-amino C(sp³)-H bonds catalyzed by transition metals and photoredox systems. organic-chemistry.org Asymmetric transfer hydrogenation of imines using chiral Brønsted acid catalysis has also been employed to synthesize chiral amino ketones. rsc.org The development of chiral sulfinamide-based reagents and organocatalysts has provided versatile tools for the asymmetric synthesis of various amines, a concept potentially extendable to α-amino ketones. yale.edumdpi.com Enzymatic strategies are also being explored for asymmetric synthesis, including stereoselective reductions and bond-forming reactions that could be relevant to the synthesis of chiral amino ketones. nih.gov

This compound is an organic compound with the chemical name 2-amino-1,2-diphenylethanone. It is also known by synonyms such as 2-amino-2-phenylacetophenone and desyl amine. americanelements.comnih.gov Its hydrochloride salt is commonly encountered and has a PubChem CID of 13445, while this compound itself has a PubChem CID of 13446. nih.govuni.lu this compound contains both an amine functional group and a carbonyl functional group, which contribute to its reactivity in various organic transformations.

Reaction Chemistry and Derivatization of this compound

This compound's structure, featuring both an amine and a ketone, allows it to participate in a range of chemical reactions, enabling functional group transformations and serving as a building block for more complex molecules.

Functional Group Transformations of the this compound Moiety

The presence of the amine and carbonyl groups in this compound provides distinct sites for chemical modification.

Amine Functionalization Reactions

The primary amine group in this compound can undergo various reactions characteristic of amines, including acylation. Amine functionalization is a common strategy to alter the properties of molecules or to introduce new reactive handles. acs.orgnih.gov

Carbonyl Group Reactivity

The carbonyl group in this compound is an electrophilic center and is susceptible to attack by nucleophiles. savemyexams.comstudymind.co.uklibretexts.org This inherent reactivity allows for various addition reactions across the carbon-oxygen double bond.

Carbonyl compounds readily undergo nucleophilic addition reactions. savemyexams.comstudymind.co.uklibretexts.org Grignard reactions, involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, are a significant class of these transformations. researchgate.net The Grignard reagent acts as a nucleophile, attacking the partially positive carbonyl carbon, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate, which upon workup yields an alcohol. researchgate.net

Studies have shown that this compound hydrochloride reacts with Grignard reagents, such as methyl iodide or bromobenzene, to yield amino alcohol products. For instance, the reaction with methyl iodide Grignard reagent produces β-hydroxy-α,β-diphenylpropylamine. rsc.org This reaction introduces a new carbon substituent adjacent to the original carbonyl carbon and converts the ketone function into a tertiary alcohol. rsc.org

Complex Molecule Synthesis Utilizing this compound as a Building Block

This compound's bifunctional nature makes it a valuable building block in the synthesis of more complex organic molecules, particularly those containing both amine and alcohol functionalities. acs.orgumich.eduenamine.netsigmaaldrich.com

Preparation of Specialized Amino Alcohol Derivatives

Amino alcohols are important structural motifs found in many biologically active compounds and serve as versatile intermediates in organic synthesis, including as chiral ligands and auxiliaries in asymmetric catalysis. researchgate.netopenaccessjournals.comrsc.org this compound can be utilized in the preparation of specialized amino alcohol derivatives through reactions that exploit its amine and carbonyl functionalities.

Reaction Chemistry and Derivatization of Desylamine

Complex Molecule Synthesis Utilizing Desylamine as a Building Block

Formation of Nitrogen-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of diverse nitrogen-containing heterocyclic systems through various cyclization reactions.

Thiazole (B1198619) derivatives, a class of five-membered heterocycles containing sulfur and nitrogen, can be synthesized through the reaction of alpha-halocarbonyl compounds with thioamides, a well-established method known as the Hantzsch thiazole synthesis researchgate.netanalis.com.my. While this compound itself is an alpha-aminoketone, modifications or reactions with suitable reagents can lead to thiazole ring formation. The Hantzsch synthesis typically involves the condensation and aromatization of alpha-haloketones with nucleophilic thioamides researchgate.net. This reaction pathway highlights the potential for incorporating the this compound framework into thiazole structures by utilizing its carbonyl group and introducing a suitable sulfur and nitrogen source, potentially after converting the amine to a leaving group or reacting with a modified sulfur-containing nucleophile. Research has explored various routes to synthesize thiazole derivatives from different starting materials, often involving cyclization reactions with compounds containing C-S and C-N fragments researchgate.netresearchgate.net.

Imidazole (B134444) derivatives, another important class of nitrogen heterocycles, can be synthesized through various methods, including the classical Debus-Radziszewski imidazole synthesis scispace.commdpi.comneu.edu.tr. This reaction typically involves the condensation of a dicarbonyl compound, an amine, and ammonia (B1221849) or an ammonium (B1175870) salt scispace.comnih.gov. Given that this compound is an alpha-aminoketone, it possesses some of the requisite functional groups for participation in such cyclization reactions. While the Debus-Radziszewski synthesis commonly utilizes 1,2-dicarbonyl compounds, variations of imidazole synthesis might involve alpha-aminoketones like this compound reacting with appropriate partners, such as aldehydes and ammonia, or through other multicomponent reactions mdpi.comresearchgate.net. For instance, the reaction of benzil (B1666583) with amines and ammonium acetate (B1210297) has been shown to yield imidazole derivatives nih.gov. The structural features of this compound suggest its potential utility in developing synthetic routes to substituted imidazoles, potentially through condensation reactions involving its amine and carbonyl functionalities with suitable co-reactants.

Ethylenimines, also known as aziridines, are three-membered heterocyclic compounds containing one nitrogen atom. The formation of aziridines is a significant transformation in organic chemistry google.comwikipedia.org. This compound has been implicated in reaction sequences involving aziridines, particularly as a product of rearrangements of aziridine (B145994) precursors. For example, this compound was obtained through the hydrolysis of an aziridine precursor derived from p,p'-dichlorodesoxybenzoinoxime p-toluenesulfonate via the Neber rearrangement researchgate.net. The Neber rearrangement is a reaction of α-amino ketone oxime derivatives that can lead to the formation of α-amino ketones or aziridines, depending on the reaction conditions acs.org. This highlights a relationship where this compound can be a product of a rearrangement that potentially involves aziridine intermediates or related strained nitrogen-containing rings acs.org. Synthetic methods for aziridines include the cyclization of haloamines and amino alcohols, nitrene addition to alkenes, and reactions of certain oximes with Grignard reagents (Hoch-Campbell ethylenimine synthesis) wikipedia.org. While this compound is often seen as a product in the context of rearrangements involving potential aziridine precursors, understanding these pathways is crucial for exploring reverse or analogous reactions that could potentially lead to aziridine formation from this compound derivatives.

Intramolecular Cyclizations and Rearrangements in this compound Derivatives

This compound derivatives can undergo various intramolecular cyclization and rearrangement reactions, leading to the formation of new cyclic systems or structural isomers. The presence of both amine and carbonyl functionalities, along with the adjacent phenyl groups, provides sites for such transformations. Intramolecular cyclizations are fundamental reactions in constructing cyclic organic molecules rsc.org. Rearrangements, such as the Beckmann rearrangement or other skeletal rearrangements, can also occur in appropriately substituted this compound derivatives researchgate.net. For instance, studies on beta-aminoalcohols, structurally related to this compound, have shown that treatment with reagents like DAST can induce intramolecular cyclization and rearrangement pathways researchgate.net. These reactions often proceed through reactive intermediates, such as aziridinium (B1262131) ions, leading to rearranged or cyclized products researchgate.net. The specific outcome of such reactions in this compound derivatives would depend on the nature of the substituents and the reaction conditions employed. Research in this area explores tandem reactions involving rearrangements followed by intramolecular cyclizations to construct complex heterocyclic scaffolds nih.govnih.govresearchgate.net.

Derivatization for Stereochemical Investigations

The structure of this compound contains a chiral center at the carbon bearing the amine group (C-2). This inherent chirality makes this compound and its derivatives valuable substrates for stereochemical investigations. Derivatization of this compound can be undertaken to study diastereoselective and enantioselective reactions. For example, the formation of aziridines from precursors related to this compound can occur with high diastereoselectivity researchgate.net. By converting this compound into different derivatives, researchers can explore how the stereochemistry at the chiral center influences the outcome of reactions, such as cyclizations, additions, or rearrangements. The synthesis of diastereomeric products, which can often be separated, allows for the study of reaction mechanisms and the development of stereoselective synthetic methodologies nih.gov. Techniques like NMR spectroscopy and chromatography are essential in analyzing the stereochemical outcomes of reactions involving derivatized this compound nih.govnih.gov.

Mechanistic Investigations in Desylamine Chemistry

Elucidation of the Neber Rearrangement Mechanism

The Neber rearrangement, a base-induced transformation of O-acylated ketoximes to α-amino ketones, has been extensively studied, with desylamine-related compounds often serving as key substrates. This rearrangement, discovered by Neber and Friedolsheim in 1926, is a valuable synthetic tool for accessing amino ketones. slideshare.netslideshare.netnibs.ac.cnslideshare.net

The generally accepted mechanism involves the formation of a carbanion from the O-acylated ketoxime under basic conditions, followed by intramolecular cyclization and displacement of the leaving group (such as a tosylate) to form a 2H-azirine intermediate. nibs.ac.cnwikipedia.orgyoutube.com Subsequent hydrolysis of the azirine in the presence of water or acid yields the α-amino ketone product. wikipedia.orgwikipedia.org

Role of Azirine Intermediates

The involvement of 2H-azirine intermediates is a crucial aspect of the Neber rearrangement mechanism. askfilo.comresearchgate.netiscnagpur.ac.inunh.edursc.org These three-membered, nitrogen-containing heterocycles are formed through the nucleophilic displacement of the leaving group by the carbanion generated alpha to the oxime function. wikipedia.orgwikipedia.org Evidence for the formation of azirine intermediates in the Neber rearrangement has been reported. iscnagpur.ac.in 2H-Azirines are generally stable enough to be isolated and characterized, and their hydrolysis is known to produce aminoketones. wikipedia.org

Examination of Migratory Aptitudes (e.g., 1,2-Migration of Amino Groups)

While the Neber rearrangement primarily involves the formation and subsequent hydrolysis of an azirine, related rearrangements and the study of migratory aptitudes are relevant in understanding the behavior of similar nitrogen-containing compounds. Migratory aptitude refers to the relative ease with which a group undergoes a 1,2-shift in a rearrangement reaction. chemistrydocs.comslideshare.net Factors influencing migratory aptitude include the stability of the developing carbocation and the electron-donating capacity of the migrating group. slideshare.netmsu.edu Although the Neber rearrangement itself doesn't typically involve a direct 1,2-migration of an amino group in the same way as some other rearrangements, understanding migratory preferences in related systems (like the deamination of amino alcohols) is crucial for a comprehensive view of the reactivity of this compound derivatives.

Isotopic Labeling Studies in Mechanistic Probes (e.g., 14C Labeling)

Isotopic labeling, such as using 14C, has been a valuable technique for elucidating organic reaction mechanisms by tracing the fate of specific atoms during a transformation. iscnagpur.ac.instudylib.net In the context of this compound chemistry and the Neber rearrangement, 14C labeling studies have been employed to investigate the reaction pathway. For instance, a study involving N,N-dichloro-1,2-diphenylethylamine-1-14C, a compound structurally related to a potential intermediate or precursor in this compound synthesis via a Neber-like process, showed that the 14C activity was found predominantly in the carbonyl carbon of the resulting this compound hydrochloride. oup.comresearchgate.net This distribution of the label provided evidence supporting a mechanism involving azirine ring formation, consistent with the proposed Neber rearrangement pathway. oup.com

Deamination Mechanisms of this compound-Derived Amino Alcohols

Deamination reactions, which involve the removal of an amino group, of amino alcohols derived from this compound have been investigated to compare the migratory aptitudes of different organic radicals and to understand the stereochemical outcomes of these transformations. rsc.org

Studies on the deamination of amino alcohols derived from phenyl α-amino-β-phenylethyl ketone (this compound) have been used to compare the migratory aptitude of the phenyl group with other organic radicals. rsc.orgrsc.org Early investigations by McKenzie and coworkers utilized these reactions to demonstrate that the migration of the phenyl group was predominant in the deamination of certain this compound-derived amino alcohols, even when other aromatic groups were present. rsc.org While initial results suggested almost exclusive phenyl migration, further work with optically active amino alcohols revealed a slight migration of other aromatic groups, such as the anisyl and α-naphthyl radicals. rsc.org

Comparative Studies of Migratory Tendencies of Organic Radicals

The deamination of amino alcohols often proceeds through the formation of a diazonium salt, which then decomposes to form a carbocation intermediate. Rearrangement can occur via the migration of a group to the electron-deficient carbon. mdpi.com Studies using this compound-derived amino alcohols have provided experimental data on the relative migratory tendencies of different aryl groups. The observed preference for phenyl migration over other substituted aromatic or alkyl groups in these specific deamination reactions contributes to the broader understanding of migratory aptitudes in carbocation rearrangements.

Stereochemical Outcomes in Deamination Reactions

The stereochemical outcome of deamination reactions is a critical aspect of mechanistic studies, providing insights into the nature of the intermediates and the reaction pathway. acs.orgacs.org Deamination reactions can proceed with retention, inversion, or racemization of configuration at the carbon bearing the amino group, depending on the mechanism (e.g., SN1, SN2, or involvement of cyclic intermediates). acs.org

Intramolecular Catalysis in Derived Systems

Intramolecular catalysis plays a significant role in the reactivity of compounds derived from this compound (2-amino-1,2-diphenylethanone). This phenomenon involves a catalytic functional group within the same molecule as the reacting center, leading to enhanced reaction rates and often improved selectivity compared to intermolecular processes. Studies on this compound derivatives have provided insights into the mechanisms by which such internal assistance operates.

Research has explored intramolecular catalysis in various transformations involving this compound-related structures. One area of investigation has focused on reactions where the amine functionality or other appended groups act as internal catalysts. These studies often involve cyclization reactions or rearrangements where the proximity of the catalytic group to the reactive center facilitates bond formation or cleavage.

For instance, investigations into the mechanism of the base-promoted rearrangement of N,N-dichlorodiphenylethylamine to this compound have been reported, highlighting a potential intramolecular pathway in the formation of the this compound core structure amanote.com. While the specifics of intramolecular catalysis directly involving the this compound structure in this rearrangement require detailed mechanistic elucidation, this study underscores the relevance of intramolecular processes in this compound synthesis and reactivity.

Another relevant area, though not exclusively focused on this compound itself, involves intramolecular cyclization reactions catalyzed by various species. Studies on intramolecular hydroamination of alkenes, for example, have explored the role of different catalysts and reaction mechanisms, including base catalysis and transition metal catalysis researchgate.netnih.gov. While these studies may involve different substrates, the principles of intramolecular catalysis and the methodologies used to investigate reaction mechanisms (such as DFT calculations) are applicable to understanding similar processes in this compound chemistry nih.govrsc.org.

Detailed research findings in this area often involve kinetic studies, isotopic labeling experiments, and computational chemistry to probe the transition states and intermediates involved in the intramolecularly catalyzed steps. For example, studies on the intramolecular hydrolysis of certain compounds have utilized pH-rate profiles, activation parameters, and kinetic solvent isotope effects to deduce mechanisms involving intramolecular catalysis, either through general base or general acid-specific base pathways nih.govrsc.org. These approaches can be adapted to study intramolecular catalytic effects in this compound derivatives.

While specific detailed data tables directly linking reaction rates or yields to intramolecular catalysis in this compound-specific transformations were not extensively found in the immediate search results, the principles and methodologies from related studies on intramolecular catalysis in similar organic systems provide a framework for understanding such phenomena in this compound chemistry.

The study of intramolecular catalysis in this compound-derived systems is crucial for developing efficient synthetic routes and understanding the factors that govern reactivity and selectivity in these molecules. Continued research in this area, employing advanced mechanistic tools, will further illuminate the intricate pathways involved.

Compound List and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 13446 |

| This compound hydrochloride | 13445 |

| 2-Amino-1,2-diphenylethanone | 13446 |

Interactive Data Table (Example based on hypothetical kinetic data)

While specific kinetic data for intramolecular catalysis directly involving this compound was not located, the following is an example of how data from such studies would be presented in an interactive table format, based on the types of data typically reported in mechanistic investigations of intramolecular catalysis:

| Reaction Condition | Catalyst (Internal Group) | Observed Rate Constant (k_obs, s⁻¹) | Relative Rate Enhancement (vs. Intermolecular) | Proposed Transition State Stabilization |

| pH 7.0, Buffer A | Amine group | [Data] | [Data] | Hydrogen bonding |

| pH 8.5, Buffer B | Hydroxyl group | [Data] | [Data] | General base catalysis |

| Solvent X | Carboxyl group | [Data] | [Data] | Electrostatic interactions |

Advanced Analytical and Spectroscopic Characterization Approaches

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding data that can be interpreted to determine its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Derivatives

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. For desylamine derivatives, NMR can provide detailed information about the arrangement of atoms and the types of chemical bonds present. Studies involving derivatives of related compounds, such as doxylamine (B195884), demonstrate the utility of both 1D (¹H NMR) and 2D (e.g., ¹H-¹³C HSQC) NMR techniques in structural confirmation and elucidation nih.gov. While specific detailed NMR data for this compound itself were not extensively found in the search results, the application of NMR to its derivatives, as seen with related structures, is a standard approach for confirming the presence and environment of different proton and carbon nuclei within the molecule researchgate.netresearchgate.netjst.go.jp. Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra allows for the assignment of signals to specific nuclei and the deduction of the molecular connectivity and stereochemistry of this compound derivatives.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at characteristic frequencies, creating a unique spectral fingerprint. For this compound (PhCOCHPhNH₂), key functional groups include the carbonyl (C=O) group, the amine (N-H) group, and aromatic C-H and C=C bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. For instance, a strong absorption band around 1680-1710 cm⁻¹ would indicate the presence of the carbonyl group, while bands in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibrations of the primary amine. Aromatic rings would show characteristic absorptions in the 1500-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions. IR spectroscopy is valuable for confirming the presence of these functional groups and can also be used to identify different polymorphic forms of crystalline substances frontiersin.org. Studies on related compounds like doxylamine succinate (B1194679) have utilized FT-IR for identification and quantitative analysis in pharmaceutical formulations researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. In MS, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z). The resulting mass spectrum shows a series of peaks, with the peak of highest m/z typically corresponding to the molecular ion ([M]⁺ or [M+H]⁺), providing the molecular weight. Fragmentation of the molecular ion under vacuum yields smaller ions, and the pattern of these fragment ions is characteristic of the molecule's structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of organic compounds news-medical.net. GC-MS, for example, has been used in the analysis of related compounds, providing total ion chromatograms and mass spectral data nih.govnist.gov. The fragmentation pattern of this compound in MS would provide clues about the connectivity of the phenyl rings, the carbonyl group, and the amine group. For instance, cleavage adjacent to the amine or carbonyl groups would yield characteristic fragment ions. High-resolution mass spectrometry can provide very accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating mixtures of compounds and assessing the purity of a substance.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a separation technique used for volatile and semi-volatile compounds. The sample is vaporized and carried by an inert gas through a column coated with a stationary phase. Compounds in the mixture separate based on their differential partitioning between the mobile gas phase and the stationary phase. GC is often coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) (GC-MS) for detection and identification uni-mainz.de. For this compound, if sufficiently volatile or after derivatization, GC could be used to assess its purity and identify impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds, including those that are not volatile. The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on interactions between the analytes and the stationary phase. HPLC is commonly coupled with UV-Vis detectors, diode array detectors (DAD), or mass spectrometers (LC-MS) uni-mainz.de. HPLC is widely used for purity assessment, quantitative analysis, and the separation of isomers. Studies on related pharmaceutical compounds like doxylamine have successfully employed HPLC for quantitative determination in various matrices, demonstrating its suitability for analyzing compounds with similar structural features to this compound nih.govresearchgate.netresearchgate.net. The choice between GC and HPLC depends on the physical properties of this compound and its derivatives. HPLC is generally preferred for less volatile or thermally labile compounds.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of crystalline compounds in the solid state. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, crystallographers can determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions, including hydrogen bonding and pi-pi stacking excillum.comthepharmajournal.comwikipedia.org. This technique provides unambiguous confirmation of the molecular structure and can reveal important information about crystal packing and polymorphism. While specific single-crystal X-ray diffraction data for this compound were not found in the immediate search results, the technique is routinely applied to organic molecules and their derivatives to obtain high-resolution structural information excillum.comudel.edu. For this compound and its derivatives, X-ray crystallography would provide the most accurate representation of their solid-state conformation and packing, which is crucial for understanding their physical properties and behavior.

Theoretical and Computational Studies of Desylamine

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometry, energy levels, charge distribution, and reactivity. Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecular structures, reaction energies, and barrier heights nih.gov.

Electronic structure analysis in quantum chemistry involves determining the distribution of electrons within a molecule. This is often described in terms of molecular orbitals (MOs), which are mathematical functions representing the spatial regions where electrons are likely to be found tugraz.atlibretexts.org. Molecular orbitals are formed from linear combinations of atomic orbitals tugraz.atuni-rostock.de. Analysis of MOs, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into a molecule's reactivity and spectroscopic properties fiveable.mechemrevlett.com. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap often correlates with higher reactivity fiveable.mechemrevlett.com. Electron density maps, derived from electronic structure calculations, visualize the probability of finding electrons in specific molecular regions and are useful for analyzing reactivity and intermolecular interactions fiveable.me.

While specific electronic structure and molecular orbital data for Desylamine were not found in the conducted searches, these types of calculations would typically involve determining the optimized molecular geometry of this compound and then calculating the energies and spatial distributions of its molecular orbitals. This information could be used to predict sites of nucleophilic or electrophilic attack and understand its general electronic behavior.

Computational modeling is frequently used to study chemical reaction mechanisms by identifying intermediates and transition states along a reaction pathway nih.govnih.govrsc.org. A transition state is a high-energy, unstable atomic configuration that exists at the peak of the energy barrier between reactants and products nih.gov. Locating transition states is crucial for calculating the activation energy of a reaction, which in turn helps predict the reaction rate nih.gov. Methods like the Nudged Elastic Band (NEB) method and Potential Energy Surface (PES) scans are employed to find geometries close to the transition state scm.com. Transition state analysis often involves performing a vibrational frequency analysis; a true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate nih.govnih.gov. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a located transition state connects the intended reactants and products nih.gov.

Although specific reaction pathway modeling and transition state analysis for reactions involving this compound were not identified in the search results, these computational techniques could be applied to study reactions where this compound acts as a reactant, product, or intermediate. This would involve proposing plausible reaction mechanisms and then computationally searching for the transition states connecting the various species along the proposed pathways.

Structure-Reactivity Relationship Predictions

Computational methods play a significant role in predicting structure-reactivity relationships (SARs) nih.govopenaccessjournals.com. By calculating various molecular descriptors and properties based on a molecule's structure, computational studies can help correlate structural features with chemical reactivity nih.govresearchgate.net. Quantum chemical descriptors such as frontier molecular orbital energies (HOMO and LUMO energies), ionization potential, electron affinity, and Fukui functions can be used to predict how a molecule will react chemrevlett.comresearchgate.net. These computational approaches allow for the systematic investigation of how modifications to a molecule's structure might affect its reactivity without the need for extensive experimental synthesis and testing nih.govyoutube.com.

Applications in Organic Synthesis and Materials Science

Desylamine as a Synthetic Intermediate and Precursor

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its reactive functional groups allow for diverse chemical transformations, making it a useful starting material in multi-step synthetic routes.

Precursor for Specialty Reagents and Fine Chemicals

Fine chemicals are highly pure, specialized substances produced through complex synthesis, serving as critical building blocks and advanced intermediates in various industries, including pharmaceuticals and electronics. curiaglobal.comabcr.comwarwick.ac.ukkremschem.com this compound's structure makes it a potential precursor for the synthesis of specialty reagents and other fine chemicals. One historical example involves the base-promoted rearrangement of N,N-dichlorodiphenylethylamine to yield this compound, indicating its role in specific reaction pathways that can lead to its formation as a key intermediate. amanote.com The synthesis of fine chemicals often involves complex processes, and precursors like this compound are essential starting materials. curiaglobal.com

Applications in Organic Electronic Materials through Derivatives

Organic electronic materials are increasingly used in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). cnrs-imn.frrsc.orgeuropean-mrs.com These materials often require specific molecular structures to achieve desired electronic and optical properties. While direct applications of this compound itself in organic electronics are not explicitly mentioned in the search results, its derivatives could potentially be explored for such uses. The field of organic electronics involves the design and synthesis of 'smart' molecules with specific functions. rug.nl Modifying the structure of this compound through chemical reactions could yield derivatives with properties suitable for use as electroactive materials in organic electronic devices. rsc.org Research in this area focuses on understanding the relationship between molecular structure and electronic properties. european-mrs.comarxiv.org

Exploration of Biologically Active Desylamine Derivatives

Design and Synthesis of Analogue Libraries for Biological Screening

The rational design of analogue libraries is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space to identify potent and selective drug candidates. In the development of novel inhibitors targeting the colistin resistance gene product, MCR-1, a library of 1-phenyl-2-(phenylamino)ethanone derivatives, which are structurally related to desylamine, was created. nih.gov

The design process began with a virtual screening of a chemical database to identify potential MCR-1 inhibitors. This computational approach identified a racemic compound (referred to as compound 3 ) as a promising starting point for chemical synthesis and biological evaluation. nih.gov Based on this hit, a library of twenty-six derivatives was synthesized to explore the structure-activity relationships and optimize inhibitory activity. nih.gov

The general synthetic route for these analogues is outlined below:

Scheme 1: Synthesis of 1-Phenyl-2-(phenylamino)ethanone Derivatives

[Image of a chemical reaction scheme showing the synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives, starting from substituted phenacyl bromides and substituted anilines.]```

*A generalized representation of the synthesis process used to create the analogue library.*

This synthetic strategy allowed for the introduction of a variety of substituents on both phenyl rings of the core scaffold, facilitating a thorough investigation of the chemical features required for biological activity.

Structure-Activity Relationship (SAR) Studies of Derivatives

Following the synthesis of the analogue library, the compounds were evaluated for their ability to inhibit MCR-1 in a cell-based assay. This screening provided crucial data for establishing a Structure-Activity Relationship (SAR), which describes how the chemical structure of a molecule correlates with its biological activity. The inhibitory activities of the synthesized compounds, in combination with colistin, were tested against E. coli expressing the MCR-1 enzyme.

nih.gov

The results demonstrated that several of the synthesized analogues displayed more potent activity than the initial hit compound. nih.govKey findings from the SAR study are summarized below:

Substitutions on Phenyl Ring A (attached to the carbonyl group): Modifications at this position were explored to understand their impact on potency.

Substitutions on Phenyl Ring B (attached to the amino group): A wider range of substituents was introduced on this ring, revealing critical insights. For instance, compounds with specific halogen or nitro groups showed varied levels of activity.

The combined data revealed that compounds 6p and 6q were the most potent inhibitors. When 25 µM of either compound was combined with 2 µg·mL⁻¹ colistin, it completely inhibited the growth of the MCR-1 expressing bacterial strain.

nih.govInteractive Data Table: SAR of 1-Phenyl-2-(phenylamino)ethanone Derivatives

Compound R1 (Ring A) R2 (Ring B) Activity Notes 6g 4-cyclohexyl 4-NO2 More potent than initial hit 6h 4-F 3-Cl, 4-F More potent than initial hit 6i 4-Cl 3-Cl, 4-F More potent than initial hit 6n 4-hexyl 4-NO2 More potent than initial hit 6p 4-Cl 4-CF3 Most potent activity 6q 4-Br 4-CF3 Most potent activity 6r 4-I 4-CF3 More potent than initial hit

This table summarizes the key structure-activity relationships for a selection of the most active compounds from the synthesized library.

nih.gov

Mechanistic Insights into Biological Activity of Derivatives (Focus on Molecular Interactions)

To understand the underlying mechanism of inhibition at the molecular level, computational docking studies were performed on the most active compounds, 6p and 6q . These studies aimed to elucidate the specific interactions between the inhibitors and the active site of the MCR-1 protein.

nih.gov

The molecular docking analysis revealed that both compounds fit well into the catalytic cavity of the MCR-1 protein. The model predicted key molecular interactions responsible for their inhibitory activity:

Hydrogen Bonding: The amino group of the inhibitors was shown to form crucial hydrogen bonds with the side chains of amino acid residues Glu246 and Thr285 within the MCR-1 active site. These interactions are vital for anchoring the inhibitor in the correct orientation for effective binding.

nih.gov* Hydrophobic and Electrostatic Interactions: The substituted phenyl rings of the inhibitors engage in favorable hydrophobic and electrostatic interactions with other residues lining the binding pocket, further stabilizing the inhibitor-enzyme complex.

nih.gov

Specifically, the trifluoromethyl (CF₃) group on phenyl ring B of compounds 6p and 6q was found to occupy a key space within the cavity, contributing significantly to the high binding affinity and potent inhibitory activity. nih.govThese mechanistic insights, derived from molecular modeling, align with the experimental SAR data and provide a rational basis for the observed biological activity. The ability of these this compound-related structures to effectively interact with key residues like Glu246 and Thr285 underscores their potential as a scaffold for developing new agents to combat antibiotic resistance.

nih.gov

Table of Mentioned Chemical Compounds

Compound Name This compound 1-Phenyl-2-(phenylamino)ethanone Colistin 2-Ethoxy-1-(4-hexylphenyl)-2-((4-nitrophenyl)amino)ethanone (6m) 1-(4-Cyclohexylphenyl)-2-ethoxy-2-((4-nitrophenyl)amino)ethanone (6f) Methyl 4-((1-ethoxy-2-(4-fluorophenyl)-2-oxoethyl)amino)benzoate (6a)

Q & A

Q. What are the established synthetic pathways for Desylamine, and how can researchers optimize reaction conditions for reproducibility?

this compound synthesis typically involves reductive amination of desyl chloride with ammonia or amine derivatives. To ensure reproducibility, researchers should:

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?

- NMR (¹H/¹³C): Compare chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm) with published spectra to confirm functional groups .

- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities at trace levels (<0.1%) .

- FT-IR: Validate amine N-H stretches (~3300 cm⁻¹) and carbonyl absorption (~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Avoid exposure to strong oxidizers (e.g., HNO₃) and acids to prevent hazardous reactions .

- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory irritation .

- Store under nitrogen at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Meta-analysis: Systematically compare datasets for variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .

- Control standardization: Replicate studies using identical solvent systems (e.g., DMSO concentration ≤0.1%) and positive/negative controls .

- Statistical rigor: Apply ANOVA or Bayesian modeling to assess significance of conflicting results .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in neuropharmacological contexts?

- Kinetic assays: Measure enzyme inhibition (e.g., monoamine oxidase) using fluorometric substrates and varying this compound concentrations .

- CRISPR/Cas9 knockout models: Validate target specificity by silencing candidate receptors (e.g., NMDA) in neuronal cell lines .

- Synaptosomal uptake studies: Use radiolabeled neurotransmitters (³H-dopamine) to quantify this compound’s effects on reuptake .

Q. How can computational methods enhance the prediction of this compound’s physicochemical properties and binding affinities?

- Molecular docking: Utilize AutoDock Vina with crystal structures of target proteins (e.g., serotonin transporters) to predict binding poses .

- QSAR modeling: Train models on amine derivatives’ logP and pKa values to forecast this compound’s solubility and bioavailability .

- MD simulations: Simulate this compound-membrane interactions (e.g., lipid bilayer permeation) using GROMACS .

Q. What strategies mitigate batch-to-batch variability in this compound during large-scale experimental workflows?

- Quality control (QC): Implement in-process checks (e.g., TLC monitoring) during synthesis .

- Standardized purification: Use flash chromatography with consistent solvent gradients and column dimensions .

- Inter-lab validation: Share samples with collaborating labs to cross-verify analytical results .

Methodological Guidance

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

- Dose-ranging pilot studies: Establish MTD (maximum tolerated dose) in rodent models over 28 days .

- Biomarker panels: Monitor liver enzymes (ALT/AST) and renal function (creatinine) monthly .

- Histopathology: Compare tissue samples (e.g., liver, brain) between treated and control cohorts using blinded scoring .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

Q. How can researchers leverage systematic reviews to identify gaps in this compound’s applications?

- PRISMA guidelines: Screen PubMed/Scopus entries with keywords (e.g., “this compound AND neuroprotection”) and filter by study type .

- Text mining: Use tools like VOSviewer to map co-occurrence networks of this compound-related terms in abstracts .

- Expert consultation: Engage interdisciplinary panels to prioritize understudied areas (e.g., metabolic stability) .

Notes

- Data Sources: Excludes non-peer-reviewed platforms (e.g., ) per guidelines.

- Methodological Rigor: Answers integrate experimental design, data validation, and statistical frameworks from authoritative literature .

- Formatting: Numerical identifiers ensure consistency; citations align with evidence numbering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.